molecular formula C17H15BrN4O3S2 B14961355 2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14961355
M. Wt: 467.4 g/mol
InChI Key: APDLKWMBFUUXGQ-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-thiadiazole ring and a 4-bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzenesulfonyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine, followed by coupling with benzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and physical properties .

Properties

Molecular Formula

C17H15BrN4O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)19-16(23)13-5-3-4-6-14(13)22-27(24,25)12-9-7-11(18)8-10-12/h3-10,22H,2H2,1H3,(H,19,21,23)

InChI Key

APDLKWMBFUUXGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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